4-Difluoromethanesulfonylaniline

描述

Significance of Fluoroalkylsulfonyl Aromatic Amines in Contemporary Chemistry

Fluoroalkylsulfonyl aromatic amines represent a critical class of compounds in modern chemistry. The incorporation of a fluoroalkylsulfonyl group, such as the difluoromethanesulfonyl group in 4-Difluoromethanesulfonylaniline, imparts unique electronic properties to the aromatic ring. This functional group is a strong electron-withdrawing group, which can significantly influence the reactivity and biological activity of the parent molecule.

In medicinal chemistry, the difluoromethyl group (CF2H) is recognized as a metabolically stable bioisostere of hydroxyl, thiol, or amino groups. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, which can improve a drug candidate's bioavailability and cell membrane permeability. The ability of the CF2H group to act as a hydrogen bond donor can also enhance interactions with biological targets.

Chemical Structure and General Academic Relevance of this compound

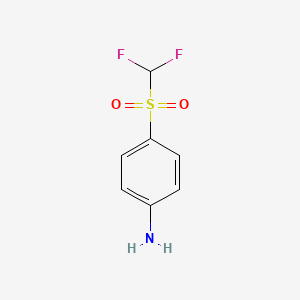

The chemical structure of this compound consists of an aniline (B41778) ring substituted at the para-position with a difluoromethanesulfonyl group. This structure provides a versatile platform for further chemical modifications. The amino group can be readily derivatized, while the aromatic ring can participate in various substitution reactions, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| CAS Number | 24906-77-2 |

| Appearance | Solid |

| Synonyms | 4-(Difluoromethylsulfonyl)benzenamine, p-Difluoromethylsulfonylaniline |

This table presents the fundamental chemical properties of this compound.

A known method for the synthesis of this compound involves a two-step process starting from 4-(difluoromethoxy)nitrobenzene. This precursor is first catalyzed, typically with ferric oxide and activated carbon, and then the nitro group is reduced to an amino group using a reducing agent like hydrazine (B178648) with water to yield the final product. google.com

Current Research Landscape and Gaps in Understanding this compound

The current research landscape for this compound is primarily focused on its utilization as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. For instance, aniline derivatives are known to be used in the development of kinase inhibitors for cancer therapy and as fungicides in agriculture. nih.govnih.gov The unique properties conferred by the difluoromethanesulfonyl group make it an attractive moiety for incorporation into novel therapeutic and crop protection agents.

However, there are notable gaps in the publicly available research. Detailed, modern synthetic protocols for this compound are not widely reported. Furthermore, comprehensive spectroscopic data, including 1H, 13C, and 19F NMR, as well as IR and mass spectrometry data, are not readily accessible in the scientific literature. This lack of fundamental characterization data can hinder its broader application and the development of new synthetic methodologies. While the general utility of fluoroalkylsulfonyl aromatic amines is acknowledged, specific studies detailing the biological activity or material properties of derivatives of this compound are scarce.

Interdisciplinary Research Perspectives on this compound

The unique characteristics of this compound open up avenues for a range of interdisciplinary research collaborations.

Medicinal Chemistry and Computational Chemistry: Medicinal chemists can synthesize novel derivatives of this compound, while computational chemists can use modeling and simulation techniques to predict their binding affinities to various biological targets, such as protein kinases. This synergistic approach can accelerate the discovery of new drug candidates.

Materials Science and Organic Synthesis: Organic chemists can develop methods to polymerize this compound or incorporate it into other polymer backbones. Materials scientists can then investigate the properties of these new materials, such as their thermal stability, conductivity, and optical properties, for potential applications in electronics and advanced coatings.

Agrochemical Science and Environmental Chemistry: The development of new pesticides based on this compound by agrochemical scientists would necessitate collaboration with environmental chemists to study the environmental fate and potential impact of these new compounds, ensuring their safe and sustainable use.

Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQOPPCSAGDCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356517 | |

| Record name | 4-difluoromethanesulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24906-77-2 | |

| Record name | 4-difluoromethanesulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-difluoromethanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Difluoromethanesulfonylaniline

Established Synthetic Pathways to 4-Difluoromethanesulfonylaniline

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. The established pathways strategically assemble the molecule by first constructing a substituted aniline (B41778) precursor, followed by the introduction of the sulfonyl moiety, and culminating in the crucial difluoromethylation step.

Precursor Synthesis and Intermediate Derivatization

The journey towards this compound commences with the synthesis of suitable precursors. A common and logical starting point is the derivatization of aniline itself or a protected form of aniline. One of the most critical intermediates in this synthesis is 4-aminobenzenesulfonyl fluoride (B91410) or its protected precursor, 4-acetamidobenzenesulfonyl fluoride.

The synthesis of 4-acetamidobenzenesulfonyl chloride is a well-established industrial process. It is typically achieved by the reaction of acetanilide (B955) with chlorosulfonic acid. acs.org The resulting sulfonyl chloride can then be converted to the corresponding sulfonyl fluoride, a more stable and often preferred reagent for subsequent reactions. This conversion can be accomplished using various fluorinating agents. nih.gov

Alternatively, methods for the direct synthesis of sulfonyl fluorides from sulfonic acids have been developed, offering a more streamlined approach. acs.org These methods often utilize reagents like Xtalfluor-E® or thionyl fluoride and can tolerate a range of functional groups. acs.org

Once 4-acetamidobenzenesulfonyl fluoride is obtained, the acetyl protecting group can be removed via hydrolysis to yield 4-aminobenzenesulfonyl fluoride, a key precursor for the final difluoromethylation step.

| Precursor | Starting Material | Key Reagent(s) | Reference |

| 4-Acetamidobenzenesulfonyl chloride | Acetanilide | Chlorosulfonic acid | acs.org |

| 4-Acetamidobenzenesulfonyl fluoride | 4-Acetamidobenzenesulfonyl chloride | Fluorinating agent | nih.gov |

| 4-Aminobenzenesulfonyl fluoride | 4-Acetamidobenzenesulfonyl fluoride | Acid/Base (hydrolysis) | cas.cn |

Key Reaction Steps: Amination, Sulfonylation, and Difluoromethylation

The synthesis of this compound hinges on three pivotal reaction types: amination, sulfonylation, and difluoromethylation. The sequence of these steps can vary depending on the chosen synthetic strategy.

Amination: In most established routes, the amino group is already present in the starting material (aniline or its derivatives). The protection of this amino group, often as an acetamide, is a common strategy to prevent unwanted side reactions during subsequent sulfonylation and difluoromethylation steps.

Sulfonylation: This step involves the introduction of the -SO2- group onto the aniline ring. As mentioned, this is often achieved by reacting a protected aniline with chlorosulfonic acid or by utilizing a pre-functionalized precursor like 4-aminobenzenesulfonyl fluoride. acs.orgresearchgate.net Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has also been reported as a mild and efficient method. nih.gov

Difluoromethylation: This is arguably the most critical and challenging step in the synthesis. The introduction of the -CF2H group onto the sulfonyl moiety is what defines the final compound. Several methods for the difluoromethylation of sulfones have been developed. One prominent approach involves the reaction of a sulfinate salt with a difluoromethyl source like chlorodifluoromethane (B1668795) (Freon). nih.gov Another strategy is the use of difluoromethyl phenyl sulfone derivatives as difluoromethylating agents. wur.nl Recent advances have also demonstrated the use of radical difluoromethylation reactions. cas.cn

A plausible pathway for the synthesis of this compound would involve the reaction of 4-aminobenzenesulfonyl fluoride with a suitable difluoromethylating agent. The direct difluoromethylation of the sulfonyl fluoride would lead to the desired product.

| Reaction Step | Description | Key Reagents/Conditions | References |

| Amination | Protection of the amino group. | Acetic anhydride | acs.org |

| Sulfonylation | Introduction of the sulfonyl group. | Chlorosulfonic acid, Sulfonyl fluorides | acs.orgnih.gov |

| Difluoromethylation | Introduction of the difluoromethyl group. | Chlorodifluoromethane, Difluoromethylating agents | nih.govwur.nlcas.cn |

Advanced Synthetic Approaches and Novel Methodologies

Beyond the established pathways, ongoing research focuses on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its analogs.

Chiral Synthesis and Stereoselective Approaches (if applicable to related compounds)

The target molecule, this compound, is achiral. Therefore, chiral synthesis is not directly applicable to its preparation. However, the principles of stereoselective synthesis are highly relevant for the preparation of related chiral sulfonimidamides, which are isosteres of sulfonamides. nih.govwur.nl Research has shown that chiral sulfonimidoyl fluorides can react with anilines in an enantiospecific manner to produce chiral sulfonimidamides. nih.govwur.nl This highlights the potential for developing stereoselective methods for related compounds where a chiral center is present at the sulfur atom.

High-Throughput Synthesis Techniques for Analogs

The core structure of this compound serves as a valuable scaffold for generating libraries of analogous compounds for drug discovery and materials science research. High-throughput synthesis (HTS) techniques are instrumental in this endeavor. For instance, the optimization of sulfonamide neuropeptide Y Y5 antagonists has been achieved through the preparation of analog sets using HTS and purification techniques. nih.gov Such parallel synthesis approaches can be adapted to rapidly generate a diverse range of sulfonylaniline derivatives by varying the substituents on the aniline ring or by modifying the sulfonyl group.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. Key aspects include the cost and availability of starting materials, reaction efficiency, safety, and environmental impact.

For the synthesis of the aniline precursor, industrial processes for the production of substituted anilines often rely on robust and scalable reactions, such as the direct amination of phenols or the reduction of nitroarenes. researchgate.net The choice of a specific industrial route depends on economic factors and the availability of infrastructure.

The sulfonylation step, particularly when using chlorosulfonic acid, requires careful handling due to the corrosive and hazardous nature of the reagent. Process optimization would focus on minimizing waste, improving yields, and ensuring safe operating conditions. The use of more benign and recyclable reagents is an active area of research.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. Key areas for implementing green chemistry in the synthesis of this compound include the choice of reagents and catalysts for the oxidation and reduction steps, as well as the selection of solvents.

A significant step in the synthesis of this compound is the oxidation of a precursor sulfide (B99878) to the sulfone. Traditional oxidation methods often employ stoichiometric amounts of harsh and toxic oxidants. In contrast, a greener approach involves the use of catalytic amounts of a non-toxic catalyst in conjunction with a more environmentally friendly oxidant like hydrogen peroxide (H₂O₂). organic-chemistry.orgmdpi.comorganic-chemistry.org The primary byproduct of H₂O₂ is water, making it an inherently cleaner reagent. For instance, the oxidation of various sulfides to sulfones has been successfully achieved using hydrogen peroxide with catalysts such as tantalum carbide or a dendritic phosphomolybdate hybrid. organic-chemistry.orgmdpi.com The use of recyclable catalysts further enhances the green credentials of the process. organic-chemistry.org

The final and critical step in the synthesis is the reduction of the nitro group of 4-(difluoromethanesulfonyl)nitrobenzene to form the aniline product. Catalytic hydrogenation is a prominent green method for this transformation. google.com This process typically utilizes a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas as the reductant. google.com This method is highly efficient and atom-economical, producing the desired amine with water as the main byproduct. A patent for the synthesis of a related compound, 4,4'-diaminodiphenyl sulfone, describes the hydrogenation of the nitro-precursor using 5% palladium on charcoal under hydrogen pressure. google.com

Another green approach for the reduction of nitroarenes involves the use of metal-free catalytic systems. For example, the reduction of nitrobenzene (B124822) to aniline has been demonstrated using carbonaceous bio-based materials in subcritical water, eliminating the need for metal catalysts and hydrogen gas. researchgate.netfigshare.com While not yet specifically reported for this compound, this methodology represents a promising avenue for future green synthesis development.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. The ideal green synthesis would utilize water or other benign solvents. The reduction of nitrobenzene, for instance, has been achieved in water, showcasing a greener alternative to organic solvents. researchgate.netfigshare.com

Interactive Data Table: Comparison of Reduction Methods for Nitroarenes

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Considerations |

| Catalytic Hydrogenation | Pd/C | Methanol/Water | 50 | High | Uses H₂, produces water as byproduct, catalyst can be recycled. google.com |

| Dissolving Metal | Fe/HCl | Acidic Medium | Not specified | Good | Uses inexpensive metals, but generates stoichiometric metal waste. researchgate.net |

| Metal-Free Catalysis | Activated Carbon | Subcritical Water | 310 | Quantitative | Avoids metal catalysts, uses water as a green solvent. researchgate.netfigshare.com |

Reactivity and Reaction Mechanisms of 4 Difluoromethanesulfonylaniline

Reactivity of the Aromatic Amino Group

The amino group of 4-difluoromethanesulfonylaniline, while still possessing a lone pair of electrons, exhibits attenuated reactivity compared to unsubstituted aniline (B41778) due to the potent electron-withdrawing effect of the para-substituent.

Nucleophilic Reactions and Amine Derivatization

The amino group of this compound can undergo various nucleophilic reactions to form a range of derivatives. These reactions are fundamental in modifying the properties of the parent molecule for various applications.

Acylation: The amino group can be acylated to form the corresponding amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords N-acyl derivatives. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation of this compound can be achieved using alkyl halides. However, due to the reduced nucleophilicity of the amino group, more forcing conditions or specific catalytic systems may be required compared to more electron-rich anilines.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.orgnoaa.gov Diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups. libretexts.orgnoaa.govkhanacademy.org The stability and reactivity of the resulting diazonium salt are influenced by the electron-withdrawing difluoromethanesulfonyl group.

A summary of representative nucleophilic reactions of the amino group is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl-4-(difluoromethanesulfonyl)aniline |

| Sulfonylation | Toluenesulfonyl chloride | N-(p-tolylsulfonyl)-4-(difluoromethanesulfonyl)aniline |

| Alkylation | Methyl iodide | N-methyl-4-(difluoromethanesulfonyl)aniline |

| Diazotization | Sodium nitrite, HCl | 4-(Difluoromethanesulfonyl)benzenediazonium chloride |

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group in aniline is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS). libretexts.org However, the presence of the strongly deactivating difluoromethanesulfonyl group at the para position significantly influences the outcome of these reactions. The -SO₂CF₂H group withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. nih.gov

Halogenation: Direct halogenation of this compound is expected to be challenging due to the deactivated ring. libretexts.org To achieve mono-halogenation at the ortho position, protection of the amino group, for example, by acetylation, is often necessary. libretexts.org This moderates the activating effect of the amino group and prevents over-halogenation. Palladium-catalyzed methods have also been developed for the meta-C–H chlorination and bromination of aniline derivatives, which could potentially be applied to this substrate. libretexts.org

Nitration: Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-directing anilinium ion, resulting in a mixture of products. rsc.org To achieve selective para-nitration (which is blocked in this case) or ortho-nitration, the amino group is typically first protected as an acetamide. libretexts.orgnih.gov The nitration of N-acetyl-4-(difluoromethanesulfonyl)aniline would be expected to yield the 2-nitro derivative due to the ortho-directing nature of the acetamido group.

Friedel-Crafts Reactions: Aniline itself generally does not undergo Friedel-Crafts alkylation or acylation because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. cas.cnlibretexts.org This issue is exacerbated by the electron-withdrawing sulfonyl group. To overcome this, the amino group must be protected, for instance, as an amide. cas.cn Even with a protected amino group, the deactivated ring of this compound would likely require harsh reaction conditions for Friedel-Crafts reactions to proceed.

The directing effects of the substituents on the aniline ring are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | 1 | Activating (strong) | Ortho, Para |

| -SO₂CF₂H | 4 | Deactivating (strong) | Meta |

Transformations Involving the Difluoromethanesulfonyl Moiety

The difluoromethanesulfonyl group is a key functional component of the molecule, and its reactivity and stability are of significant interest.

Sulfonyl Group Modifications and Stability Studies

Aryl sulfonyl compounds are generally known for their high chemical and thermal stability. The difluoromethanesulfonyl group is considered to be robust and resistant to many chemical transformations. Studies on analogous aryl sulfonyl fluorides have shown that both electronic and steric factors can affect the stability of the S-F bond, with increased steric hindrance around the sulfonyl group leading to higher metabolic stability. researchgate.net While specific stability studies on this compound are not extensively reported, it is expected to be a stable moiety under a range of conditions. However, under strongly reductive conditions, the sulfonyl group could potentially be cleaved.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group possesses an acidic proton, which allows it to act as a hydrogen bond donor. researchgate.net This property is a key feature in its role as a bioisostere for hydroxyl, thiol, and amine groups. researchgate.net The reactivity of the difluoromethyl group in aryl difluoromethyl sulfones has been explored, particularly in the context of generating difluoromethyl radicals or carbanions for further synthetic transformations. For instance, difluoromethyl phenyl sulfone has been used as a precursor for nucleophilic difluoromethylation reactions. Recent research has also demonstrated the electrophilic (phenylsulfonyl)difluoromethylation of anilines using specialized reagents, leading to the formation of C(sp²)–CF₂SO₂Ph bonds.

Catalytic Reactions and Mechanistic Investigations

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the synthesis of complex aniline derivatives.

Cross-Coupling Reactions: this compound can potentially participate in palladium-catalyzed amination reactions (Buchwald-Hartwig amination) with aryl halides to form diarylamines. researchgate.net The efficiency of such reactions would depend on the choice of ligand and reaction conditions, given the electron-deficient nature of the aniline.

Oxidation and Reduction Pathways

The reactivity of this compound is significantly influenced by the presence of both the amino (-NH2) group and the strongly electron-withdrawing difluoromethylsulfonyl (-SO2CHF2) group. These groups dictate the pathways for oxidation and reduction reactions.

Oxidation: The amino group on the aniline ring is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively detailed in readily available literature, general principles of aniline oxidation suggest that treatment with oxidizing agents can lead to the formation of nitroso, nitro, or even polymeric species, depending on the reaction conditions and the oxidant used. For instance, the oxidation of the sulfur atom from a thioether to the corresponding sulfone is a key step in some synthetic routes to this class of compounds. The oxidation of 4-(difluoromethylthio)nitrobenzene (B1598703) to 4-(difluoromethylsulfonyl)nitrobenzene (B1612247) using an oxidant like chromium trioxide (CrO3) in acetic acid has been reported. chemicalbook.com

Reduction: The reduction of a nitro group to an amine is a common method for synthesizing aniline derivatives. In the context of this compound, a key synthetic step involves the reduction of the corresponding nitro compound, 4-(difluoromethylsulfonyl)nitrobenzene. This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl2) in the presence of aqueous hydrochloric acid (HCl). chemicalbook.com This pathway highlights the stability of the difluoromethylsulfonyl group under these reductive conditions.

| Reaction Type | Precursor | Reagent(s) | Product |

| Oxidation | 4-(Difluoromethylthio)nitrobenzene | CrO3 / Acetic Acid | 4-(Difluoromethylsulfonyl)nitrobenzene |

| Reduction | 4-(Difluoromethylsulfonyl)nitrobenzene | SnCl2 / aq. HCl | This compound |

Halogenation and Cross-Coupling Reactions

The electron-withdrawing nature of the -SO2CHF2 group deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director. The interplay of these effects governs the outcomes of halogenation and subsequent cross-coupling reactions.

Halogenation: Electrophilic halogenation of the aniline ring is expected to occur at the positions ortho to the activating amino group. The strong deactivating effect of the sulfonyl group would likely require forcing conditions to achieve substitution.

Cross-Coupling Reactions: The aniline functionality allows for its conversion into a variety of substrates suitable for cross-coupling reactions. For example, diazotization of the amine followed by a Sandmeyer-type reaction can introduce a halide, which can then participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the cross-coupling of this compound derivatives are not widespread, the general utility of related sulfonated and fluorinated compounds in such reactions is well-established. nih.govrsc.org For instance, iron-catalyzed cross-dehydrogenative coupling (CDC) represents a modern approach for forming C-C and C-heteroatom bonds directly from C-H bonds, a strategy that could potentially be applied to derivatives of this compound. nih.gov

Condensation, Cyclization, and Diazotization Processes

Condensation Reactions: The primary amine of this compound can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic structures and other complex organic molecules. For example, the condensation of anilines with cinnamoyl chloride derivatives is a key step in the synthesis of dihydroquinolinones. researchgate.net

Cyclization Reactions: this compound can serve as a building block in cyclization reactions to form various heterocyclic systems. For instance, intramolecular cyclization of an N-aryl cinnamamide (B152044) derivative, which can be formed from the corresponding aniline, can lead to the formation of a quinolinone core structure. researchgate.net Electrophilic cyclization is another powerful tool for constructing complex molecules like benzofurans, highlighting the versatility of substituted aromatic compounds in such transformations. rsc.org

Diazotization Processes: The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). This process is known as diazotization. nih.gov The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or a cyano group using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid.

Gomberg-Bachmann Reaction: Arylation reactions.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

The stability and reactivity of the diazonium salt are influenced by factors such as pH and temperature. google.com One-pot procedures starting from anilines to generate diazonium salts for subsequent reactions, such as copper-mediated difluoromethylation, have been developed. rsc.org

| Process | Reactant(s) | Key Intermediate/Product Type | Significance |

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) | Synthesis of heterocyclic compounds |

| Cyclization | Intramolecular reaction of a derivative | Heterocyclic rings (e.g., quinolinones) | Core structures in medicinal chemistry |

| Diazotization | Nitrous Acid (NaNO2, H+) | Diazonium Salt | Versatile intermediate for functional group transformation |

Solvent Effects on Reactivity and Reaction Mechanisms

The choice of solvent can have a profound impact on the reactivity of this compound and the mechanisms of its reactions.

Solvent Polarity: Solvent polarity can influence reaction rates and equilibria. For polar, charged intermediates, such as those in diazotization or certain nucleophilic substitution reactions, polar protic or aprotic solvents can offer stabilization, thereby accelerating the reaction.

Hydrogen Bonding: The N-H bonds of the amino group and the oxygen atoms of the sulfonyl group can participate in hydrogen bonding with protic solvents (e.g., water, alcohols) or hydrogen bond-accepting solvents. These interactions can affect the nucleophilicity of the amine and the electrophilicity of the molecule. Studies on related anilines have shown that hydrogen bonding between the amine and the solvent can cause significant shifts in spectroscopic properties and can influence reaction outcomes. researchgate.net For instance, in nucleophilic aromatic substitution reactions, the hydrogen bond accepting ability of the solvent can be a key factor in determining the reaction rate. rsc.org

Solubility: The solubility of this compound and other reactants in a particular solvent is a critical factor for ensuring a homogeneous reaction mixture and achieving efficient reaction kinetics.

The table below summarizes the potential effects of different solvent types on reactions involving this compound.

| Solvent Type | Potential Effects | Example Reaction Types |

| Polar Protic (e.g., Water, Ethanol) | Can solvate ions and participate in hydrogen bonding. May act as a nucleophile. | Diazotization, Solvolysis |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Can solvate cations well. Do not donate hydrogen bonds. | Nucleophilic Aromatic Substitution, Cross-Coupling |

| Non-Polar (e.g., Hexane, Toluene) | Poor at solvating ions. Favorable for reactions involving non-polar species. | Certain Condensation and Cyclization Reactions |

Structural Modification and Derivative Chemistry of 4 Difluoromethanesulfonylaniline

Design and Synthesis of Structurally Modified Derivatives

The chemical architecture of 4-difluoromethanesulfonylaniline offers multiple sites for structural modification. These include the aromatic ring, the amino group, and the difluoromethanesulfonyl moiety. Synthetic efforts are typically directed at introducing new functionalities to modulate the compound's physicochemical and biological properties.

Electrophilic Aromatic Substitution: The difluoromethanesulfonyl group (-SO₂CHF₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. byjus.com Consequently, harsher reaction conditions are generally required for substitutions compared to unsubstituted aniline (B41778). The directing effect of the -SO₂CHF₂ group is meta to its position on the ring. In contrast, the amino group (-NH₂) is a potent activating group and is ortho, para-directing. In this compound, the positions ortho to the amino group (and meta to the sulfonyl group) are the most likely sites for electrophilic substitution.

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. byjus.com

Nitration: The introduction of a nitro group (-NO₂) can be accomplished with a mixture of concentrated nitric and sulfuric acids, though the strongly deactivating sulfonyl group may necessitate forcing conditions. byjus.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. byjus.com

To control the regioselectivity and avoid potential side reactions, the amino group is often protected, for instance, as an acetamide. This attenuates its activating effect and provides steric hindrance, which can favor substitution at the position para to the acetylamino group.

N-Functionalization: The amino group itself is a key site for derivatization.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination.

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This is a common strategy to modify the electronic properties and bioavailability of aniline derivatives.

Formation of Heterocycles: The amino group can serve as a key nucleophile in cyclocondensation reactions to form a variety of heterocyclic systems, which are prevalent in pharmacologically active compounds.

A hypothetical reaction scheme for the functionalization of the aniline scaffold is presented below:

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | Br₂ / Acetic Acid | 2-Bromo-4-difluoromethanesulfonylaniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-difluoromethanesulfonylaniline |

| N-Acetylation | Acetic Anhydride / Pyridine | N-(4-difluoromethanesulfonylphenyl)acetamide |

The difluoromethanesulfonyl group is generally robust and chemically stable. However, under specific conditions, transformations can be induced. The high strength of the carbon-fluorine and sulfur-carbon bonds makes modifications of this part of the molecule challenging. Research in the broader field of aryl sulfones suggests that cleavage of the aryl-sulfur bond can be achieved under harsh reductive conditions, though this is not a common synthetic strategy for derivatization. The difluoromethyl moiety is also highly stable, and its transformation would likely require specialized and aggressive reagents.

Exploration of Positional and Isomeric Analogs

The biological and chemical properties of substituted anilines can be significantly influenced by the relative positions of the substituents on the aromatic ring. The study of positional isomers of difluoromethanesulfonylaniline provides valuable insights into structure-activity relationships.

The synthesis of 3-difluoromethanesulfonylaniline (B1458961) and other positional isomers allows for a systematic exploration of the chemical space around this pharmacophore. The synthetic routes to these isomers would typically involve the introduction of the difluoromethanesulfonyl group at an early stage, followed by the formation or unmasking of the aniline functionality. For instance, the reduction of a corresponding nitrobenzene (B124822) derivative would be a common final step.

The electronic properties of the aromatic ring are significantly different between the 3- and 4-isomers of difluoromethanesulfonylaniline. In the 4-isomer, the strong electron-withdrawing effect of the -SO₂CHF₂ group is in direct conjugation with the electron-donating amino group, leading to a highly polarized molecule. In the 3-isomer, this direct conjugation is absent.

This difference in electronic distribution has a profound impact on the reactivity and physicochemical properties of the isomers, as summarized in the table below.

| Property | This compound | 3-Difluoromethanesulfonylaniline | Rationale |

| Basicity of the Amino Group | Lower | Higher | In the 4-isomer, the electron-withdrawing sulfonyl group is in direct conjugation with the amino group, delocalizing the lone pair and reducing basicity. |

| Dipole Moment | Higher | Lower | The opposing electronic nature of the substituents at the para positions in the 4-isomer results in a larger molecular dipole moment. |

| Reactivity in Electrophilic Substitution | More Deactivated | Less Deactivated | The overall electron density of the aromatic ring is lower in the 4-isomer due to the direct push-pull electronic effect. |

Fluorine's Influence on Molecular Conformation and Electronic Properties of Derivatives

The presence of fluorine atoms in the difluoromethanesulfonyl group has a multifaceted influence on the properties of this compound and its derivatives. Fluorine is the most electronegative element, and its incorporation can lead to significant changes in molecular conformation, pKa, lipophilicity, and metabolic stability.

The C-F bond is highly polarized, yet the fluorine atom itself has low polarizability. This duality can be exploited in drug design. The introduction of fluorine can alter the conformation of flexible side chains and influence binding to biological targets. nih.gov In the context of arylsulfonamides, fluorination can impact the acidity of the sulfonamide proton, which is often crucial for binding to metalloenzymes. mdpi.commdpi.com

Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. The gauche effect, an electronic interaction that can favor a gauche conformation in systems like F-C-C-X, can also play a role in dictating the preferred three-dimensional structure of derivatives. nih.gov The study of fluorinated tags in biomolecules using ¹⁹F NMR highlights the sensitivity of the fluorine nucleus to its local environment, making it a valuable probe for conformational studies. nih.gov

Synthesis and Exploration of Related Sulfur-Containing Aromatic Amines

The synthesis of aniline derivatives bearing various sulfur-containing moieties at the para-position is crucial for comparative studies and for the discovery of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the aromatic ring and the amino group can be significantly influenced by the nature of the sulfur substituent, ranging from sulfides and sulfoxides to sulfones and other fluorinated sulfur groups.

A variety of synthetic strategies have been developed to introduce these sulfur-containing groups onto the aniline scaffold. These methods often involve the functionalization of a nitrobenzene precursor followed by reduction of the nitro group to an amine.

Synthesis of 4-(Alkyl/Aryl)sulfanylanilines:

The synthesis of 4-(alkylsulfanyl)anilines and 4-(arylsulfanyl)anilines can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable p-substituted nitrobenzene with a thiol or thiolate, followed by reduction of the nitro group. For instance, 4-nitrothioanisole (B1212185) can be prepared from 4-nitrobromobenzene and sodium methyl mercaptide, which is then reduced to 4-(methylthio)aniline.

Synthesis of 4-(Alkyl/Aryl)sulfinylanilines:

The corresponding sulfinyl compounds can be obtained by the controlled oxidation of the precursor 4-(alkyl/aryl)sulfanylanilines. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the sulfonyl derivative.

Synthesis of 4-(Alkyl/Aryl)sulfonylanilines:

4-(Alkyl/Aryl)sulfonylanilines are commonly synthesized by the oxidation of the corresponding sulfide (B99878) or sulfoxide. Alternatively, they can be prepared by the reduction of the nitro group of a pre-formed 4-(alkyl/aryl)sulfonylnitrobenzene. For example, 4-(methylsulfonyl)aniline (B1202210) can be synthesized by the hydrogenation of 1-methanesulfonyl-4-nitro-benzene using a palladium on carbon (Pd/C) catalyst. Another approach involves the rearrangement of arylsulfamates to the corresponding para-sulfonyl anilines. nih.govresearchgate.net

Synthesis of Fluorinated Sulfur-Containing Anilines:

The introduction of fluorine atoms into the sulfur-containing moiety can significantly alter the electronic properties and lipophilicity of the molecule. The synthesis of these compounds often requires specialized reagents and reaction conditions.

For example, 4-(trifluoromethylthio)aniline (B1345599) can be synthesized from 4-nitrobromobenzene in a multi-step process involving the introduction of a methylthio group, followed by chlorination and fluorination to form the trifluoromethylthio group, and finally, reduction of the nitro group. asianpubs.org The synthesis of 4-(heptafluoro-2-propyl)anilines has also been reported through the reaction of 2-bromoheptafluoropropane (B1586825) with anilines in the presence of sodium dithionite. google.com Furthermore, 4-(pentafluoro-λ⁶-sulfanyl)aniline is another example of a highly fluorinated analog. molport.com

The following table provides a summary of synthetic methods for various sulfur-containing anilines related to this compound.

| Target Compound | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Reference |

| 4-(Trifluoromethylthio)aniline | 4-Nitrobromobenzene, Sodium methyl mercaptide | Cl₂, SbF₃/SbCl₅, Pd/C, H₂ | Thioetherification, Halogenation, Fluorination, Reduction | asianpubs.org |

| 4-(Methylsulfonyl)aniline | 1-Methanesulfonyl-4-nitro-benzene | Pd/C, H₂ | Reduction | |

| para-Sulfonyl Anilines | Anilines | Tributylsulfoammonium betaine (B1666868) (TBSAB) | Sulfamation and Thermal Rearrangement | nih.govresearchgate.net |

| N-Trifluoromethyl Anilines | N-Methylaniline, CF₃SO₂Na | PPh₃, AgF | Trifluoromethylation | rsc.org |

| 4-(Heptafluoro-2-propyl)anilines | Anilines, 2-Bromoheptafluoropropane | Sodium dithionite | Perfluoroalkylation | google.com |

Table 1: Synthetic Approaches to Related Sulfur-Containing Aromatic Amines

The exploration of these synthetic routes allows for the generation of a diverse library of 4-sulfur-substituted anilines. The investigation of their chemical and physical properties, as well as their potential biological activities, provides valuable insights into the role of the sulfur-containing functional group and its fluorination pattern.

Applications of 4 Difluoromethanesulfonylaniline and Its Derivatives in Advanced Fields

Medicinal Chemistry Applications as a Molecular Scaffold

The 4-difluoromethanesulfonylaniline moiety serves as a crucial pharmacophore in the design of new therapeutic agents. Its distinct electronic properties and potential for specific molecular interactions make it an attractive component for medicinal chemists aiming to optimize drug candidates.

Development of Fused-Ring Systems Incorporating the Difluoromethanesulfonylamino Group

The synthesis of fused-ring systems is a common strategy in medicinal chemistry to create rigid and conformationally constrained molecules, which often leads to higher potency and selectivity. The this compound core can be utilized as a starting material for the construction of various heterocyclic and carbocyclic fused systems. For instance, intramolecular cyclization reactions can be employed to generate novel scaffolds where the difluoromethanesulfonylamino group plays a key role in directing the cyclization or in modulating the biological activity of the final fused-ring product. While specific examples directly utilizing this compound in the synthesis of fused rings are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest its potential in creating novel chemical entities for drug discovery.

Materials Science Applications of Derivatives

The utility of this compound extends beyond the realm of medicine into the field of materials science, where its derivatives are being investigated for the creation of new functional materials and polymers.

Potential in Responsive and Smart Materials Design

Smart materials, or responsive materials, are designed to exhibit a significant change in their properties in response to external stimuli such as pH, temperature, light, or electric fields. The incorporation of this compound into polymer structures could impart such responsive behaviors.

The aniline (B41778) moiety is the foundational unit of polyaniline, one of the most studied conductive polymers. Polyaniline and its derivatives are known for their rich redox activity and pH-dependent properties. researchgate.netnih.gov It is conceivable that polymers derived from this compound could exhibit pH sensitivity. The lone pair of electrons on the nitrogen atom can be protonated or deprotonated, leading to changes in the polymer's conformation, solubility, and electronic state.

Furthermore, the highly polar and electron-withdrawing difluoromethylsulfonyl group (-SO₂CF₂H) can engage in strong dipole-dipole interactions and hydrogen bonding. These interactions can contribute to the formation of ordered supramolecular structures or influence the polymer's response to changes in the solvent environment or temperature. For instance, the swelling-deswelling behavior of hydrogels based on such polymers could be modulated by these specific interactions. While specific studies on polymers from this compound are not yet prevalent, the principles of stimuli-responsive polymers suggest a fertile ground for exploration. researchgate.netchemicalbook.com

A hypothetical stimuli-responsive mechanism in a polymer derived from this compound could involve the following:

| Stimulus | Potential Response Mechanism | Resulting Property Change |

| pH Change | Protonation/deprotonation of the aniline nitrogen. | Alteration of conductivity, color (electrochromism), and solubility. |

| Temperature | Disruption of intermolecular hydrogen bonds involving the -SO₂CF₂H group. | Phase transition, change in solubility or hydrogel swelling. |

| Electric Field | Alignment of the polar -SO₂CF₂H groups. | Piezoelectric or electro-optic effects. |

Applications in Advanced Electronic Components

The electronic properties of aniline derivatives and their polymers are central to their application in electronic devices. researchgate.net The introduction of a difluoromethylsulfonyl group is expected to significantly modify the electronic characteristics of the parent aniline molecule, making its derivatives promising candidates for organic semiconductors.

The -SO₂CF₂H group is a potent electron-withdrawing group. Its presence on the aniline ring lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tailored electronic structure is a key aspect in the design of materials for organic field-effect transistors (OFETs) and other electronic components. By tuning the HOMO and LUMO levels, the charge injection and transport properties of the material can be optimized for specific device architectures.

The table below outlines the potential impact of the difluoromethylsulfonyl group on the properties of aniline-based materials for electronic applications, based on established principles of materials science.

| Property | Influence of the -SO₂CF₂H Group | Potential Application |

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels. | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). |

| Electron Affinity | Increases electron affinity. | Potential for n-type semiconducting behavior. |

| Intermolecular Interactions | Promotes ordered packing through dipole-dipole interactions. | Improved charge carrier mobility in thin films. |

| Solubility | May enhance solubility in specific organic solvents. | Solution-processable fabrication of electronic devices. |

Contributions to Energy Conversion Materials

The field of energy conversion is increasingly reliant on advanced materials for applications such as solar cells and fuel cells. The unique electronic and chemical properties of fluorinated and sulfonated organic compounds make them attractive for these technologies.

In the context of organic photovoltaics (OPVs), the design of donor and acceptor materials with appropriate energy levels is crucial for efficient charge separation and transport. Derivatives of this compound could be explored as components of the active layer in OPVs. The electron-withdrawing nature of the difluoromethylsulfonyl group can be leveraged to tune the bandgap and energy levels of the material to match the solar spectrum and the energy levels of other components in the solar cell. While research has focused on various aniline derivatives for dye-sensitized solar cells and perovskite solar cells, the specific use of this compound remains a prospective area. researchgate.netyoutube.com

Furthermore, sulfonated polymers are known for their proton conductivity, a key property for proton exchange membranes (PEMs) in fuel cells. Although the difluoromethylsulfonyl group is not a sulfonic acid, the presence of the polar sulfonyl and difluoromethyl moieties could potentially facilitate proton transport under certain conditions, especially when incorporated into a suitable polymer matrix. Research on sulfonated polyaniline has shown its potential as a cathode material in batteries and for supercapacitors, indicating the relevance of sulfonyl-containing anilines in energy storage. researchgate.netpku.edu.cndeepdyve.com

The potential roles of this compound derivatives in energy conversion are summarized below:

| Application Area | Potential Role of this compound Derivatives | Key Properties |

| Organic Photovoltaics (OPVs) | As a component in the photoactive layer (donor or acceptor). | Tunable bandgap and energy levels, good charge transport. |

| Dye-Sensitized Solar Cells (DSSCs) | As a precursor for hole-transporting materials or sensitizing dyes. | Appropriate redox potential, good stability in the oxidized state. |

| Proton Exchange Membranes (PEMs) | As a monomer for proton-conductive polymers. | Potential for facilitated proton transport through polar groups. |

| Supercapacitors | As a monomer for redox-active electrode materials. | High specific capacitance, good cycling stability. |

Advanced Analytical and Spectroscopic Characterization of 4 Difluoromethanesulfonylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For 4-Difluoromethanesulfonylaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the proton of the difluoromethanesulfonyl group. The aromatic protons, typically found in the region of 7.0-8.0 ppm, would likely appear as a set of doublets due to coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the difluoromethanesulfonyl group and the electron-donating amino group. The proton of the -SO₂CHF₂ group would present a characteristic triplet in the region of 6.0-7.0 ppm due to coupling with the two fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each carbon atom in the benzene ring and the difluoromethyl carbon would be observed. The aromatic carbons would appear in the range of 110-150 ppm. The carbon atom attached to the amino group would be shifted to a higher field (lower ppm value) compared to the others, while the carbon attached to the electron-withdrawing sulfonyl group would be shifted to a lower field (higher ppm value). The difluoromethyl carbon would exhibit a triplet due to coupling with the two fluorine atoms, a characteristic feature in the ¹³C NMR spectrum.

Advanced Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

To further confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would show correlations between adjacent aromatic protons, confirming their connectivity. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the aromatic CH groups. An HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two to three bonds), which would be crucial in confirming the connectivity of the difluoromethanesulfonyl group to the aniline (B41778) ring.

Investigation of Chemical Shifts and Coupling Constants

The precise chemical shifts (δ) and coupling constants (J) from the NMR spectra provide detailed electronic and geometric information. The electron-withdrawing difluoromethanesulfonyl group is expected to cause a downfield shift (higher ppm) for the aromatic protons and carbons, particularly those in the ortho and para positions relative to the sulfonyl group. The coupling constants between the aromatic protons would be indicative of their relative positions on the ring (ortho, meta, or para coupling). The magnitude of the carbon-fluorine and proton-fluorine coupling constants for the -SO₂CHF₂ group provides valuable information about the electronic environment around the sulfonyl functional group.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H (aromatic, ortho to NH₂) | ~6.8 | ~115 | C (ipso to NH₂), C (meta to NH₂) |

| H (aromatic, meta to NH₂) | ~7.8 | ~130 | C (ipso to SO₂CHF₂), C (ortho to NH₂) |

| H (SO₂CHF₂) | ~6.5 (t) | C (ipso to SO₂CHF₂) | |

| C (ipso to NH₂) | ~150 | H (aromatic, ortho to NH₂) | |

| C (ortho to NH₂) | ~115 | H (aromatic, ortho to NH₂), H (aromatic, meta to NH₂) | |

| C (meta to NH₂) | ~130 | H (aromatic, meta to NH₂), H (aromatic, ortho to NH₂) | |

| C (ipso to SO₂CHF₂) | ~135 | H (aromatic, meta to NH₂), H (SO₂CHF₂) | |

| C (SO₂CHF₂) | ~118 (t) | H (SO₂CHF₂) |

Note: The data in this table is predicted and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a compound.

Vibrational Mode Analysis and Functional Group Assignment

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group would appear as two sharp bands in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl group would be prominent, with two strong bands typically observed around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The C-F stretching vibrations of the difluoromethyl group would be expected in the region of 1100-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3300-3500 | Medium, Sharp (two bands) |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350-1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1160-1120 | Strong |

| Difluoromethyl (C-F) | Stretching | 1100-1000 | Strong |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Aromatic (C=C) | Stretching | 1600-1450 | Medium to Weak |

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a "chemical fingerprint" of the sample. bruker.com For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its distinct structural components.

Key functional groups and their expected vibrational frequencies in this compound include:

N-H Stretching: The aniline group (-NH2) exhibits symmetric and asymmetric stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

S=O Stretching: The sulfonyl group (-SO2-) displays strong, characteristic asymmetric and symmetric stretching bands, usually found between 1300-1400 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-F Stretching: The difluoromethyl group (-CHF2) will have C-F stretching absorptions, which are typically strong and located in the 1000-1400 cm⁻¹ region.

The precise positions of these bands can provide insights into the electronic environment of the functional groups within the molecule.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300 - 1400 |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1140 - 1180 |

| Difluoromethyl (-CHF₂) | C-F Stretch | 1000 - 1400 |

Infrared Chemical Imaging Spectroscopy for Spatial Distribution

Infrared (IR) chemical imaging combines spectroscopy and microscopy to visualize the spatial distribution of chemical components within a sample. bruker.com This technique is particularly valuable in pharmaceutical sciences for assessing the uniformity of active pharmaceutical ingredients (APIs) in a tablet formulation or for identifying contaminants. rsc.org

In the context of this compound, IR chemical imaging could be employed to:

Analyze Formulation Homogeneity: By tuning to a specific IR absorption band unique to this compound (e.g., a strong S=O or C-F stretch), it is possible to map its distribution across a solid dosage form. This ensures that the compound is evenly dispersed, which is critical for consistent product performance. rsc.org

Detect Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct IR spectra. IR imaging can be used to map the spatial distribution of different polymorphs within a sample, which can have significant implications for the compound's physical and chemical properties.

Identify Contaminants and Defects: The technique can create detailed chemical images to identify and characterize foreign particles or regions of degradation within a sample of this compound. bruker.com

Recent advancements, such as the use of quantum cascade lasers (QCLs) and focal-plane array (FPA) detectors, have significantly increased the speed and spatial resolution of IR imaging, allowing for the rapid analysis of large sample areas. rsc.orgnih.govpurdue.edu Photothermal IR imaging spectroscopy is another emerging technique that offers high sensitivity for chemical imaging. daylightsolutions.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. shu.ac.ukiajps.com

Electronic Transitions and Chromophore Characterization

The absorption of UV or visible radiation promotes electrons from a ground state to a higher energy excited state. youtube.comfiveable.me The groups of atoms within a molecule that are responsible for this absorption are known as chromophores. upenn.edu

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in its UV-Vis spectrum are typically:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of unsaturated systems like the benzene ring and usually result in strong absorption bands. shu.ac.ukslideshare.net

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from the nitrogen of the aniline group or the oxygens of the sulfonyl group) to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.ukslideshare.net

The presence of the aniline (-NH₂) and difluoromethanesulfonyl (-SO₂CHF₂) substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The electron-donating nature of the aniline group and the electron-withdrawing nature of the sulfonyl group can lead to shifts in the absorption bands compared to unsubstituted benzene.

Table 2: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Molecular Moiety |

| π → π | Bonding π to Antibonding π | Aromatic Ring |

| n → π | Non-bonding to Antibonding π | Aniline (-NH₂), Sulfonyl (-SO₂-) |

Quantitative and Qualitative Analysis Methodologies

UV-Vis spectroscopy is a well-established technique for both the qualitative and quantitative analysis of chemical compounds. iajps.comrepligen.com

Qualitative Analysis: Qualitatively, the UV-Vis spectrum of this compound can be used for identification purposes. The shape of the spectrum and the position of the λmax are characteristic features that can help to confirm the identity of the compound when compared to a reference standard.

Quantitative Analysis: Quantitatively, the amount of this compound in a solution can be determined using the Beer-Lambert law. youtube.com This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. shu.ac.ukrepligen.com

To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. youtube.comyoutube.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. For accurate quantitative measurements, proper sample preparation, including the use of an analytical balance for precise weighing, is crucial. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Molecular Ion Analysis and Exact Mass Determination

In a mass spectrometry experiment, a molecule is first ionized. One of the most important pieces of information obtained from a mass spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule that has lost one electron. The m/z value of the molecular ion provides the molecular weight of the compound. nih.gov

For this compound (C₇H₆F₂N₂O₂S), the presence of the molecular ion in the mass spectrum would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. sisweb.com This is extremely valuable for determining the elemental formula of a compound. By comparing the experimentally measured exact mass to the calculated exact masses of possible elemental formulas, the correct formula can be confidently assigned. This is because each element has a unique exact mass, and the combination of atoms in a molecule results in a specific exact mass. sisweb.com Time-of-flight (TOF) analyzers are commonly used in HRMS for their high mass resolution and accuracy. frontiersin.org

The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecular ion, can also provide valuable structural information about the compound. nih.gov

Fragmentation Pattern Interpretation for Structural Confirmationias.ac.in

Mass spectrometry provides critical data for structural elucidation by analyzing the fragmentation patterns of a molecule upon ionization. For this compound, the interpretation of its mass spectrum allows for the confirmation of its molecular structure through the identification of characteristic fragments.

When subjected to electron ionization, the this compound molecule forms a molecular ion (M⁺), which is energetically unstable and subsequently breaks down into smaller, charged fragments and neutral radicals. The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting ions. A primary fragmentation event involves the cleavage of the carbon-sulfur (C-S) bond that links the aniline ring to the sulfonyl group. This cleavage results in two key fragments.

One major fragment is the aniline radical cation. Aromatic amines are known to produce intense molecular ion peaks, and the aniline fragment is particularly stable. nih.gov This fragment is typically observed at a mass-to-charge ratio (m/z) of 92. Another significant fragment arises from the difluoromethanesulfonyl portion of the molecule. The difluoromethyl cation ([CHF₂]⁺) can be formed, appearing at an m/z of 51. The presence and relative abundance of these specific fragments in the mass spectrum serve as definitive evidence confirming the identity and structure of this compound. The uncharged radical and neutral fragments are not detected by the mass spectrometer. rawdatalibrary.net

Table 1: Characteristic Mass Spectrometry Fragments of this compound

| Fragment Ion | Structure | Approximate m/z |

|---|---|---|

| Aniline Cation | [C₆H₆N]⁺ | 92 |

Complementary Spectroscopic Techniques

To achieve a comprehensive characterization, mass spectrometry is often complemented by other spectroscopic methods that provide orthogonal information about the molecule's structure and composition.

Raman Spectroscopy for Molecular Fingerprintingscirp.orgkindle-tech.com

Raman spectroscopy offers a non-destructive method for obtaining a unique "molecular fingerprint" based on the vibrational modes of a compound's chemical bonds. The Raman spectrum of this compound is distinguished by signals corresponding to its primary functional groups.

The aniline portion of the molecule contributes several characteristic peaks. These include the aromatic C-C stretching vibrations, which typically appear in the 1580-1605 cm⁻¹ range, and the aromatic ring's "breathing" mode, which for aniline is observed around 810 cm⁻¹. ias.ac.in The C-H bonds of the aromatic ring also produce distinct stretching vibrations.

The difluoromethanesulfonyl group provides additional, highly characteristic signals. The carbon-fluorine (C-F) bond stretch is known to produce a strong, identifiable band, generally in the 1000-1110 cm⁻¹ region. wikipedia.org The sulfonyl (S=O) group gives rise to strong symmetric and asymmetric stretching vibrations, typically found between 1140 cm⁻¹ and 1350 cm⁻¹. Furthermore, the carbon-sulfur (C-S) bond vibration can be observed in the 600-800 cm⁻¹ range. researchgate.net The combination of these specific vibrational frequencies provides a unique and detailed fingerprint for the unequivocal identification of this compound. sci-hub.se

Table 2: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-C Stretch | Aniline Ring | 1580-1605 |

| S=O Asymmetric Stretch | Sulfonyl | 1300-1350 |

| S=O Symmetric Stretch | Sulfonyl | 1140-1160 |

| C-F Stretch | Difluoromethyl | 1000-1110 |

| Aromatic Ring Breathing | Aniline Ring | ~810 |

X-ray Fluorescence Spectroscopy for Elemental Analysisscirp.org

X-ray Fluorescence (XRF) spectroscopy is a non-destructive technique used for determining the elemental composition of a material. It is not used to identify chemical compounds but rather to confirm the presence and relative abundance of specific elements. researchgate.net When applied to this compound (C₇H₇F₂NO₂S), XRF serves a very specific confirmatory role.

The primary utility of XRF in this context is the detection of sulfur. XRF is highly effective for analyzing heavier elements and is a preferred method for quantifying sulfur in organic materials such as petroleum products. labtorg.kzca.gov The instrument bombards the sample with X-rays, causing the sulfur atoms to emit their own characteristic fluorescent X-rays (specifically, the sulfur Kα line at ~2.3 keV), which are then detected. ca.gov

However, XRF has significant limitations for the analysis of organic compounds. It struggles to detect light elements, including fluorine, oxygen, nitrogen, and carbon, because the low-energy X-rays they emit are often absorbed by the surrounding air or the detector window and are too weak to be measured accurately. kindle-tech.comkindle-tech.com Therefore, while XRF can definitively confirm the presence of the key sulfur atom in the sulfonyl group, it cannot provide a complete elemental profile of the molecule and must be used in conjunction with other analytical methods.

Table 3: Elemental Composition of this compound

| Element | Symbol | Detectable by Standard XRF |

|---|---|---|

| Carbon | C | No |

| Hydrogen | H | No |

| Fluorine | F | No |

| Nitrogen | N | No |

| Oxygen | O | No |

No Published Computational and Theoretical Studies Found for this compound

Despite a comprehensive search of available scientific literature, no specific computational and theoretical studies detailing the quantum chemical calculations, electronic structure, molecular modeling, or reactivity predictions for the compound this compound could be identified.

While computational chemistry is a powerful tool for characterizing novel compounds, it appears that dedicated research on the specific electronic and conformational properties of this compound has not been published in publicly accessible scientific journals or databases.

Therefore, it is not possible to provide a detailed article with the requested data tables and in-depth research findings for the following sections:

Computational and Theoretical Studies of 4 Difluoromethanesulfonylaniline

Molecular Modeling and Simulation

Prediction of Reactivity and Selectivity through Computational Models

General methodologies for these types of analyses are well-established in the field of computational chemistry. For instance, Density Functional Theory (DFT) is a common method used to predict the three-dimensional arrangement of atoms (molecular geometry) and the total energy of a molecule. Frontier Molecular Orbital (HOMO-LUMO) analysis provides insights into a molecule's reactivity, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicating its kinetic stability. Electrostatic potential maps are used to visualize the charge distribution and predict sites for electrophilic or nucleophilic attack.

Similarly, molecular modeling techniques such as conformational analysis are employed to understand the different spatial arrangements of a molecule and their relative energies. This information, combined with other computational models, can help in predicting the reactivity and selectivity of a compound in chemical reactions.

However, without specific published research on 4-Difluoromethanesulfonylaniline, any attempt to present data for bond lengths, bond angles, HOMO-LUMO energy values, electrostatic potential distributions, or conformational energy profiles would be speculative and would not meet the standard of scientific accuracy.

It is possible that such studies have been conducted for internal research purposes within private industries or are part of ongoing, yet-to-be-published academic research. As the scientific community continues its work, this information may become available in the future.

Intermolecular Interactions and Solvent Effects on Molecular Behavior

The behavior of a molecule is not solely determined by its intrinsic properties but is also profoundly influenced by its surrounding environment. Intermolecular interactions, the forces between neighboring molecules, and the effects of solvents can significantly alter the physical, chemical, and spectroscopic characteristics of this compound.

Computational studies are pivotal in elucidating these complex interactions at a molecular level. Through quantum chemical calculations, researchers can model and predict the nature and strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces that govern the association of this compound molecules with each other and with solvent molecules. The presence of the amine (-NH2) group and the strongly electron-withdrawing difluoromethanesulfonyl (-SO2CHF2) group introduces distinct polarity and potential for hydrogen bonding, making its intermolecular interactions a rich area for investigation.

Solvent effects are another critical aspect. The choice of solvent can induce noticeable shifts in the spectroscopic signatures of this compound, a phenomenon known as solvatochromism. By studying these shifts in a range of solvents with varying polarities and hydrogen bonding capabilities, it is possible to gain insights into the electronic structure of the molecule in its ground and excited states. Theoretical models, such as the polarizable continuum model (PCM), are often employed to simulate the solvent environment and predict its impact on the molecule's properties.

Detailed research findings from computational studies would typically be presented in data tables, summarizing key parameters such as interaction energies, bond lengths, and vibrational frequencies in different solvent environments.

Chemometric Approaches for Spectroscopic Data Analysis

The analysis of spectroscopic data, which is often complex and multidimensional, can be greatly enhanced by the application of chemometric methods. These statistical and mathematical techniques are designed to extract meaningful information from chemical data.

Multivariate Data Analysis in Analytical Chemistry